N-Cyclopentyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide
Description
N-Cyclopentyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core substituted with a cyclopentyl group and a pyridine ring. The pyridine moiety is further functionalized at the 3-position with a 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl group. The compound’s molecular formula is C₂₆H₂₆N₆O₂, with a molecular weight of 454.53 g/mol . Its design combines lipophilic (cyclopentyl, 3-methylphenyl) and hydrogen-bonding (carboxamide, oxadiazole) elements, which may optimize bioavailability and target engagement.
Properties
IUPAC Name |
N-cyclopentyl-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-17-6-4-7-19(16-17)22-28-25(32-29-22)21-10-5-13-26-23(21)30-14-11-18(12-15-30)24(31)27-20-8-2-3-9-20/h4-7,10,13,16,18,20H,2-3,8-9,11-12,14-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOXKMWVEORKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Attachment of the Piperazine Moiety: The piperazine group is introduced through a nucleophilic substitution reaction, where the benzyl group is reacted with 4-methylpiperazine.
Final Coupling: The final step involves the coupling of the piperazine derivative with the quinoxaline core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-Cyclopentyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide has shown promise in various biological assays:
1. Anti-inflammatory Effects:
In vitro studies have demonstrated that this compound significantly reduces nitric oxide levels in BV-2 microglial cells. At a concentration of 10 µM, it was found to decrease NO levels by over 70% compared to untreated controls.
2. Kinase Inhibition Profile:
This compound effectively inhibits glycogen synthase kinase 3 beta (GSK-3β) with an IC50 value of 50 µM. This inhibition profile suggests potential applications in treating diseases where GSK-3β is implicated, such as Alzheimer's disease and certain cancers .
3. Safety and Toxicity:
Cytotoxicity assessments on HT-22 and BV-2 cell lines revealed no significant decrease in cell viability at concentrations up to 100 µM, indicating a favorable safety margin for further development .
Case Study 1: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory properties of this compound highlighted its ability to modulate inflammatory pathways by reducing pro-inflammatory cytokine production in activated microglial cells.
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective effects of this compound revealed that it could enhance neuronal survival under oxidative stress conditions. This was evidenced by increased cell viability in neuronal cultures exposed to hydrogen peroxide when treated with the compound.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication.
Pathways Involved: It affects pathways related to cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the piperidine-4-carboxamide scaffold but differ in substituents, influencing physicochemical and pharmacological properties. Key examples include:
Key Observations:
Substituent Effects :
- The 3-methylphenyl group on the oxadiazole (common in target compound and M136-0710/M136-0681) enhances lipophilicity compared to the 4-trifluoromethylphenyl group in compound 7 .
- Cyclopentyl vs. benzodioxolylmethyl/pyridinylmethyl : Cyclopentyl may confer steric bulk and moderate lipophilicity, whereas benzodioxolylmethyl improves solubility .
Pharmacological Hypotheses: The target compound’s pyridine-oxadiazole-piperidine architecture is reminiscent of GLP-1 receptor modulators (e.g., compound 7 in ) but lacks the trifluoromethyl group linked to higher metabolic stability .
Synthetic Accessibility :
- Compound 7 was synthesized in 89% yield via a straightforward coupling reaction , whereas the target compound’s synthesis likely requires multi-step functionalization of the pyridine and piperidine rings.
Biological Activity
N-Cyclopentyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a pyridine moiety, and an oxadiazole group. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₂ |
| Molecular Weight | 313.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to involve modulation of G protein-coupled receptors (GPCRs) and other signaling pathways. It may act as an allosteric modulator or a selective antagonist for specific receptor subtypes, influencing downstream signaling cascades that are critical in various physiological processes.
Key Mechanisms:
- GPCR Modulation : The compound may interact with GPCRs involved in neurotransmission and inflammation.
- Inhibition of Kinases : Preliminary studies suggest it could inhibit kinases related to inflammatory responses.
- Oxidative Stress Reduction : Potential antioxidant properties have been noted, which may contribute to its therapeutic effects.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
Antinociceptive Effects
Studies have shown that the compound can significantly reduce pain responses in rodent models. The antinociceptive activity was assessed using the hot plate and formalin tests, demonstrating its potential as an analgesic agent.
Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Neuroprotective Effects
Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and apoptosis in neuronal cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Pain Management in Animal Models :
- Inflammation Reduction :
- Neuroprotection in Parkinson’s Disease Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
